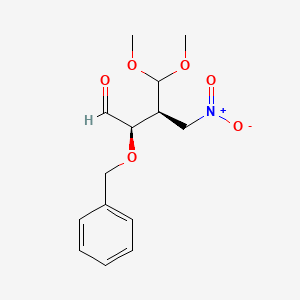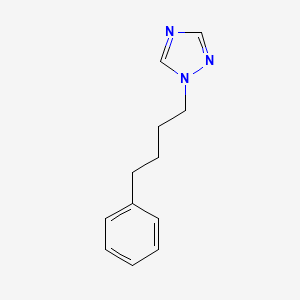
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal is an organic compound with a complex structure that includes benzyloxy, dimethoxy, and nitromethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal typically involves multiple steps, starting from simpler precursors. One common approach is to use a benzyloxy-protected intermediate, which is then subjected to various chemical transformations to introduce the dimethoxy and nitromethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitromethyl group to an amine or other functional groups.
Substitution: The benzyloxy and dimethoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving nitro compounds.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific stereochemistry and functional groups.
作用机制
The mechanism by which (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal exerts its effects depends on the specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, often through its functional groups. The benzyloxy and nitromethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, while the dimethoxy groups can influence the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(methyl)butanal: Similar structure but lacks the nitro group, leading to different reactivity and applications.
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(hydroxymethyl)butanal:
Uniqueness
The presence of the nitromethyl group in (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal makes it unique compared to similar compounds. This group can participate in specific reactions and interactions that are not possible with other functional groups, making the compound valuable in certain synthetic and research applications.
属性
CAS 编号 |
921935-28-6 |
|---|---|
分子式 |
C14H19NO6 |
分子量 |
297.30 g/mol |
IUPAC 名称 |
(2R,3S)-4,4-dimethoxy-3-(nitromethyl)-2-phenylmethoxybutanal |
InChI |
InChI=1S/C14H19NO6/c1-19-14(20-2)12(8-15(17)18)13(9-16)21-10-11-6-4-3-5-7-11/h3-7,9,12-14H,8,10H2,1-2H3/t12-,13-/m0/s1 |
InChI 键 |
JLYIRJWMUNTNGZ-STQMWFEESA-N |
手性 SMILES |
COC([C@@H](C[N+](=O)[O-])[C@H](C=O)OCC1=CC=CC=C1)OC |
规范 SMILES |
COC(C(C[N+](=O)[O-])C(C=O)OCC1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)


![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)
![(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one](/img/structure/B12625235.png)

![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)


